Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate is an organic compound with significant relevance in scientific research and industrial applications. Its molecular formula is and it has a molecular weight of approximately 301.12 g/mol. This compound is classified as a benzoate derivative, characterized by the presence of both chlorosulfonyl and fluorine substituents on the aromatic ring. The compound's unique structure contributes to its potential utility in various chemical processes and applications.
The synthesis of ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate can be achieved through several methods, typically involving the introduction of the chlorosulfonyl group and fluorine atom into the benzoate framework.
Technical details regarding reaction conditions (temperature, pressure, and solvent choice) are crucial for optimizing yield and purity during synthesis.
The molecular structure of ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate can be described using various chemical notations:
InChI=1S/C9H7Cl2FO4S/c1-2-16-9(13)5-3-8(17(11,14)15)7(12)4-6(5)10/h3-4H,2H2,1H3
CCOC(=O)C1=CC(=C(C=C1Cl)F)S(=O)(=O)Cl
The structure features a benzoate core with a chlorine atom and a chlorosulfonyl group attached to the aromatic ring, along with a fluorine substituent. This configuration significantly influences its reactivity and interaction with biological systems.
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate participates in various chemical reactions due to its electrophilic nature:
These reactions are essential for developing derivatives that may have enhanced biological activity or altered chemical properties.
The mechanism of action for ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate primarily revolves around its ability to act as an electrophile in various chemical transformations:
This mechanism underlies its reactivity in synthetic chemistry and potential applications in medicinal chemistry.
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate exhibits several notable physical and chemical properties:
These properties suggest that the compound may interact favorably with biological membranes while also being amenable to various chemical transformations.
Ethyl 2-chloro-5-(chlorosulfonyl)-4-fluorobenzoate has several applications in scientific research:
The versatility of this compound highlights its importance in advancing both synthetic methodologies and therapeutic discovery efforts.
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.: 170242-21-4
CAS No.: 1823362-29-3
CAS No.: 116296-75-4